molecular formula C15H22N2O2 B2821965 tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate CAS No. 907969-24-8

tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B2821965
CAS No.: 907969-24-8
M. Wt: 262.353
InChI Key: ZEQWYBCGYJDKQN-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that features an indole moiety Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the reaction of tert-butyl carbamate with an appropriate indole derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the indole ring or the carbamate group.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.

Uniqueness

Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate (CAS No. 907969-24-8) is a synthetic organic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a carbamate, which is further linked to a 2-(2,3-dihydro-1H-indol-3-yl)ethyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure can engage with multiple receptors and enzymes, potentially leading to:

  • Inhibition of specific enzymes : This may affect metabolic pathways relevant to cancer cell proliferation.
  • Modulation of receptor activity : It may influence neurotransmitter systems, thus having implications in neuropharmacology.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting mitotic processes. For example, compounds with similar structures have shown efficacy in targeting mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell survival under conditions of centrosome amplification .

Neuroprotective Effects

The indole derivatives are known for their neuroprotective properties. This compound has been investigated for its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models .
Neuroprotection assays Showed reduced apoptosis in neuronal cultures exposed to oxidative stress.
Enzyme inhibition assays Indicated potential inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction between an indole derivative and tert-butyl carbamate using palladium-catalyzed cross-coupling methods. This synthetic approach is scalable for industrial applications, focusing on optimizing yields and purity.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQWYBCGYJDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907969-24-8
Record name tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
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